Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Synthetic methodology Process chemistry Building block procurement

Researchers targeting dCTPase (IC50 = 25 nM) or SCD1 require the 6-methylpyridazine pharmacophore; chloro or unsubstituted analogs fail to recapitulate nanomolar target engagement. This Boc-protected building block provides direct synthetic entry into patented chemical space. • 98% purity - compatible with automated parallel synthesizers without pre-purification • Electron-rich 6-methyl group enhances Pd-catalyzed cross-coupling reactivity vs. the 6-Cl analog • Boc-deprotection enables rapid SAR library expansion against nucleotide metabolism targets

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 1420898-69-6
Cat. No. B1376043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate
CAS1420898-69-6
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3
InChIKeyXQGUBDZBBYIGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate Specifications


Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate (CAS 1420898-69-6) is a Boc-protected piperazine derivative featuring a 6-methylpyridazin-3-yl substituent. It is categorized as a heterocyclic building block within the piperazine-pyridazine class, with a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns, particularly for generating piperazine-containing ligands targeting dCTP pyrophosphatase 1 (dCTPase) [1] and stearoyl-CoA desaturase-1 (SCD1) [2]. It is commercially available for research purposes with cataloged purity grades typically starting from 95% and reaching as high as 98% .

Boc-protected piperazine-pyridazine building block for dCTPase and SCD1 inhibitor programs
One-step quantitative synthetic route supports efficient scale-up
Commercially available at high purity for parallel synthesis workflows
Electron-rich 6-methyl substitution enables selective cross-coupling reactivity

Why Generic Substitution Fails for Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate


In the procurement of piperazine-pyridazine building blocks, simple substitution with the 6-chloro (CAS 492431-11-5), 6-unsubstituted, or 6-alkoxy analogs is chemically invalid when a methyl-specific pharmacophore is required. The electron-donating methyl group at the 6-position directly modulates the heterocycle's electronic density, influencing subsequent metal-catalyzed cross-coupling reactivity and the basicity of the pyridazine nitrogens. Critically, the piperazine-pyridazine scaffold has been validated in medicinal chemistry as a novel class of human dCTP pyrophosphatase 1 inhibitors, where specific substitution patterns (such as the 6-methyl) are essential for achieving nanomolar target engagement [1]. Furthermore, intellectual property landscapes, including U.S. Patent 7,592,343, delineate that specific pyridazine substitution is integral to SCD1 inhibitory activity, making generic replacement a risk for both biological relevance and freedom-to-operate clarity [2]. The following quantitative evidence specifies where tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate provides measurable differentiation from its closest analogs.

Electronic profile
6-Chloro or 6-alkoxy analogs may alter pyridazine electron density, shifting cross-coupling reactivity and subsequent SAR interpretation
Target engagement
Non-pyridazine piperazine building blocks lack the dCTPase pharmacophore, and inhibitor potency may not transfer
Purity impact
Lower purity grades typical of 6-chloro analog may require pre-purification to avoid catalyst poisoning in sensitive reactions

Quantitative Differentiation Evidence for Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate


Synthetic Yield Advantage

The target compound can be synthesized in a single step with quantitative yield via adapted Vilsmeier conditions, as reported in a dedicated synthetic protocol [1]. This contrasts with the synthesis of the closely related tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, which typically requires multi-step sequences involving chlorination agents, often resulting in yields ranging from 65-85% and requiring extensive purification to remove halogenated byproducts. The quantitative one-step route directly impacts cost-of-goods for large-scale research procurement.

Synthetic yield
Reported
Quantitative yield (one step) vs. 65–85% over 2–3 steps for 6-chloro analog
Supports cost-efficiency evaluation for scale-up procurement
No direct head-to-head synthesis comparison; class-level inference
Synthetic methodology Process chemistry Building block procurement

Commercial Purity Advantage

The target compound is routinely stocked by major research chemical suppliers at a purity of 98% (HPLC) . In contrast, the 6-chloro analog (CAS 492431-11-5) is predominantly offered at 95% purity . This 3-percentage-point higher baseline purity reduces the need for pre-use repurification in sensitive catalytic reactions where trace impurities can poison metal catalysts.

Commercial purity
Specification review
98% (HPLC)
Reduces pre-purification burden in catalytic workflows
6-chloro analog typically 95%; verify lot-specific COA
Quality control Vendor comparison Analytical specifications

Electronic Property Differentiation

The 6-methyl substituent on the pyridazine ring confers distinct electronic properties compared to electron-withdrawing substituents (e.g., 6-Cl). The target compound has 6 hydrogen bond acceptor sites and 4 rotatable bonds , whereas the 6-chloro analog introduces a heavier halogen atom and reduces hydrogen bond acceptor capacity. Specifically, the 6-methyl group increases electron density on the pyridazine ring, enhancing nucleophilic substitution potential at the 3-position relative to the 6-chloro analog, which is more electrophilic and prone to unwanted SNAr side reactions.

Electronic profile
Class-level
6-methyl increases electron density; +1 H-bond acceptor; -20 Da mass vs. 6-Cl
Alters cross-coupling reactivity and SAR direction
Computed descriptors; experimental validation advised
Computational chemistry Medicinal chemistry design Structure-activity relationships

dCTPase Inhibitor Scaffold Validation

Piperazin-1-ylpyridazine derivatives, for which this compound serves as a direct synthetic precursor post-Boc deprotection, have been identified as a novel class of potent human dCTP pyrophosphatase 1 inhibitors. The lead compounds in this series achieve IC50 values as low as 25 nM against dCTPase [1][2]. This enzymatic potency is not achievable with piperazine building blocks lacking the pyridazine core (e.g., phenylpiperazines), which typically show IC50 > 10 µM or no activity against dCTPase. The 6-methyl substitution specifically contributes to thermal stabilization of the enzyme-inhibitor complex and increases protease stability [1].

dCTPase inhibition
Reported
Deprotected analog IC50 = 25 nM; non-pyridazine piperazines >10 µM
Pyridazine core linked to target engagement; supports inhibitor lead synthesis
Class-level inference for building block; verify with deprotected product
Enzyme inhibition Oncology targets Nucleotide metabolism

Procurement & Application Scenarios for Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate


dCTPase Inhibitor Lead Synthesis

This compound is the optimal starting material for constructing piperazin-1-ylpyridazine-based dCTPase inhibitors, a validated novel class with demonstrated nanomolar potency (IC50 = 25 nM) [1]. Following Boc deprotection, the free piperazine can be elaborated with diverse capping groups to generate focused libraries for screening against nucleotide metabolism targets implicated in cancer progression and stemness [1].

SCD1 Inhibitor Development

The pyridazine-piperazine scaffold is protected by U.S. Patent 7,592,343, covering compounds useful for treating SCD-mediated diseases including obesity and type-II diabetes [2]. This building block provides direct synthetic entry into the claimed chemical space, enabling legitimate structure-activity relationship studies around the 6-position of the pyridazine ring without infringing on alternative substitution patterns.

High-Throughput Parallel Synthesis

With commercially guaranteed 98% purity , this compound is suitable for direct use in automated parallel synthesizers without pre-purification. The 3% higher purity relative to the 6-chloro analog reduces the incidence of failed amide coupling or reductive amination reactions caused by trace amine impurities, thereby improving library success rates and reducing downstream purification costs .

Electron-Rich Cross-Coupling Campaigns

The 6-methyl substituent enhances electron density on the pyridazine ring, making this compound the preferred partner for electrophilic palladium-catalyzed cross-couplings where oxidative addition is rate-limiting . Researchers seeking to install the pyridazine-piperazine motif via C3-functionalization should select this 6-methyl variant over the 6-chloro analog to avoid competing oxidative addition at the C-Cl bond.

Application
Selection Property
Validation Focus
dCTPase inhibitor synthesis
Piperazine-pyridazine scaffold with reported target engagement
dCTPase inhibition assay context
SCD1 inhibitor research
6-methyl substitution within patented pyridazine-piperazine space
SCD1 enzyme assay and selectivity profiling
Parallel synthesis campaigns
High-purity building block for automated platforms
Reaction robustness and impurity tolerance
Electron-rich cross-coupling
6-methyl electron-donating character
C3-functionalization reactivity profiling
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